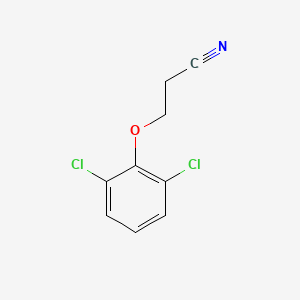
3-(2,6-Dichloro-phenoxy)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Dichloro-phenoxy)propanenitrile: is an organic compound with the molecular formula C9H7Cl2NO . It is characterized by the presence of a phenoxy group substituted with two chlorine atoms at the 2 and 6 positions, and a propanenitrile group attached to the phenoxy ring. This compound is used as a versatile small molecule scaffold in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichloro-phenoxy)propanenitrile typically involves the reaction of 2,6-dichlorophenol with 3-chloropropionitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2,6-Dichloro-phenoxy)propanenitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Oxidation: The phenoxy ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Hydrolysis: Carboxylic acids or amides.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Primary amines.
Applications De Recherche Scientifique
Chemistry: 3-(2,6-Dichloro-phenoxy)propanenitrile is used as a building block in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound is used to study the effects of phenoxy-substituted compounds on cellular processes
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-(2,6-Dichloro-phenoxy)propanenitrile involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved include enzyme inhibition, receptor binding, and signal transduction modulation .
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
2,6-Dichlorobenzonitrile: Another compound with a dichlorophenyl group and a nitrile group.
Uniqueness: 3-(2,6-Dichloro-phenoxy)propanenitrile is unique due to the presence of both the phenoxy and propanenitrile groups, which confer distinct chemical and biological properties. Its versatility as a small molecule scaffold makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H7Cl2NO |
|---|---|
Poids moléculaire |
216.06 g/mol |
Nom IUPAC |
3-(2,6-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-3-1-4-8(11)9(7)13-6-2-5-12/h1,3-4H,2,6H2 |
Clé InChI |
YZWIZSFHCVPHFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)OCCC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)
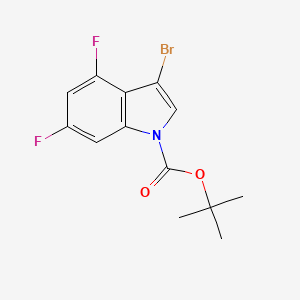
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

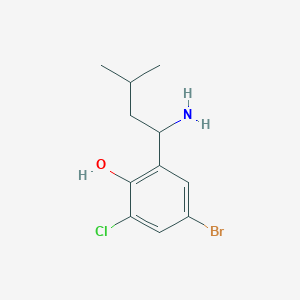
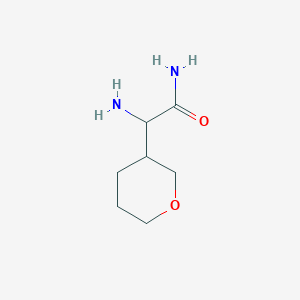
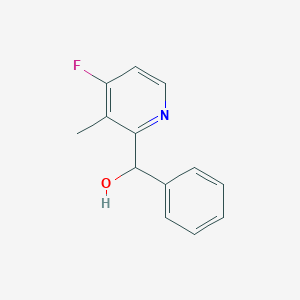
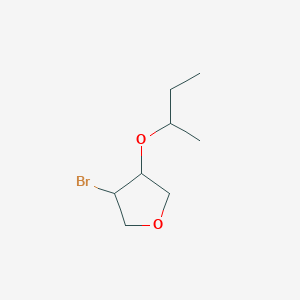


![tert-Butyl hexahydro-1H-pyrido[3,4-b][1,4]thiazine-6(7H)-carboxylate](/img/structure/B13082569.png)



